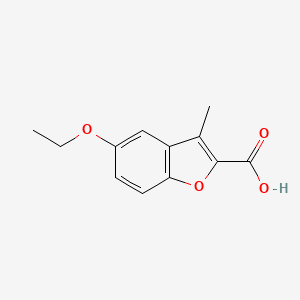

5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-ethoxy-3-methyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-3-15-8-4-5-10-9(6-8)7(2)11(16-10)12(13)14/h4-6H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYABQXBVFVPRJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(=C2C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid

Executive Summary: This document provides a comprehensive technical overview of 5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid, a member of the benzofuran class of heterocyclic compounds. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide, intended for researchers, scientists, and drug development professionals, details the compound's physicochemical properties, outlines robust synthesis strategies, describes methods for its analytical characterization, and explores its chemical reactivity and potential for derivatization. By synthesizing information from established chemical literature and providing field-proven insights, this whitepaper serves as an authoritative resource for the scientific investigation and application of this promising molecule.

Introduction: The Benzofuran Scaffold in Drug Discovery

The benzofuran nucleus, a bicyclic system formed by the fusion of a benzene ring and a furan ring, is a privileged scaffold in both natural products and synthetic pharmaceuticals.[1] Compounds incorporating this moiety exhibit a remarkable diversity of biological activities, positioning them as valuable starting points for drug discovery programs. Derivatives of benzofuran-2-carboxylic acid, in particular, have been identified as selective adenosine A2A receptor antagonists, anti-inflammatory agents, and even selective cytotoxic agents against human cancer cell lines.[3]

This compound (CAS No. 568558-22-5) is a specific derivative featuring key functional groups that modulate its chemical behavior and biological potential:

-

A Benzofuran Core: Provides a rigid, aromatic framework for molecular interactions.

-

A Carboxylic Acid Group at C2: Acts as a critical handle for forming esters and amides, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies.

-

A Methyl Group at C3: Influences the steric and electronic properties of the furan ring.

-

An Ethoxy Group at C5: Functions as an electron-donating group, impacting the reactivity of the benzene ring and potentially enhancing pharmacokinetic properties.

This guide will elucidate the key chemical characteristics of this compound to facilitate its synthesis, characterization, and strategic use in research and development.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is essential for its application in experimental settings. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 568558-22-5 | [4] |

| Molecular Formula | C₁₂H₁₂O₄ | [4] |

| Molecular Weight | 220.22 g/mol | [4] |

| InChI Key | SYABQXBVFVPRJY-UHFFFAOYSA-N | [4] |

| Physical Form | Powder (predicted) | Analogous Compounds[5] |

| Storage Conditions | Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C | [4] |

Synthesis Strategies

The construction of the benzofuran-2-carboxylic acid skeleton is well-documented, with the most common methodologies based on the cyclization of substituted salicylaldehydes.[3][6] This approach offers a reliable and versatile pathway to the target compound.

Primary Synthesis Route: Intramolecular Cyclization

The most logical and field-proven approach involves a three-step sequence starting from a commercially available or readily synthesized substituted phenol. The causality behind this choice lies in its high efficiency and adaptability to various substitution patterns on the benzene ring.

Experimental Protocol: Three-Step Synthesis

-

Step 1: O-Alkylation of 4-Ethoxyphenol.

-

Rationale: To introduce the precursor to the furan ring's carboxylic acid function.

-

Procedure: To a solution of 4-ethoxyphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in dry dimethylformamide (DMF), add ethyl 2-chloropropionate (1.1 eq) dropwise. Heat the mixture to 90-100°C and stir for 4-6 hours until TLC analysis indicates consumption of the starting phenol. Cool the reaction, pour it into ice water, and extract the product with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the intermediate ester.

-

-

Step 2: Intramolecular Cyclization (Perkin-like Condensation).

-

Rationale: To form the furan ring and establish the core benzofuran scaffold. This reaction is typically base-catalyzed.

-

Procedure: Dissolve the crude ester from Step 1 in an alcoholic solvent like ethanol. Add a strong base such as sodium ethoxide (1.2 eq) and heat the mixture to reflux for 3-5 hours. The cyclization progress can be monitored by TLC.

-

-

Step 3: Saponification to the Carboxylic Acid.

-

Rationale: To hydrolyze the ethyl ester at the C2 position to the final carboxylic acid product. This is a standard and high-yielding transformation.[7]

-

Procedure: To the reaction mixture from Step 2, add an aqueous solution of potassium hydroxide (3.0 eq). Continue to reflux for an additional 2-4 hours. After cooling, acidify the mixture with cold 2N HCl until a precipitate forms (pH ~2-3). Filter the solid, wash thoroughly with cold water, and dry under vacuum to obtain crude this compound. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Caption: Primary synthesis workflow for the target compound.

Alternative Strategy: Microwave-Assisted Perkin Rearrangement

For expedited synthesis, modern techniques such as microwave-assisted organic synthesis (MAOS) can be employed. The Perkin rearrangement of a corresponding 3-bromocoumarin derivative under microwave irradiation in the presence of a base can dramatically reduce reaction times from hours to minutes while maintaining high yields.[8]

Caption: Alternative microwave-assisted Perkin rearrangement route.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is a cornerstone of chemical research. A combination of spectroscopic techniques is required to validate the identity and purity of synthesized this compound.

Protocol: Standard Analytical Workflow

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a KBr pellet or a thin film for IR spectroscopy. Dissolve the sample in a volatile solvent like methanol for GC/MS analysis.

-

NMR Spectroscopy: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).[9]

-

Mass Spectrometry: Obtain a mass spectrum using an instrument capable of high-resolution mass analysis to confirm the molecular formula.

-

Infrared Spectroscopy: Record the IR spectrum to identify key functional groups.

-

Purity Analysis: Assess purity using High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase.

Expected Spectroscopic Signatures:

-

¹H NMR:

-

Aromatic Region (δ 6.8-7.5 ppm): Signals corresponding to the three protons on the benzene ring.

-

Ethoxy Group (δ 4.1 ppm, q; δ 1.4 ppm, t): A characteristic quartet for the -OCH₂- protons and a triplet for the -CH₃ protons.

-

C3-Methyl Group (δ ~2.5 ppm, s): A sharp singlet for the methyl group attached to the furan ring.

-

Carboxylic Acid (δ >10 ppm, br s): A broad, exchangeable singlet for the acidic proton.

-

-

¹³C NMR:

-

Carbonyl Carbon (δ >160 ppm): Signal for the carboxylic acid carbon.

-

Aromatic/Heteroaromatic Carbons (δ 100-160 ppm): Signals for the eight carbons of the benzofuran ring system.

-

Aliphatic Carbons (δ 10-70 ppm): Signals for the ethoxy and methyl carbons.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A prominent peak at m/z = 220.

-

Key Fragments: Expected fragments corresponding to the loss of -COOH (m/z = 175) and -OC₂H₅ (m/z = 175).

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ (carboxylic acid).

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹.

-

C-O Stretches: Strong bands in the 1050-1250 cm⁻¹ region for the furan and ethoxy ether linkages.

-

Caption: Workflow for spectroscopic structure validation.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dominated by its carboxylic acid functionality, which serves as a versatile anchor for derivatization.

Reactions of the Carboxylic Acid Group

-

Esterification: The carboxylic acid can be readily converted to various esters (e.g., methyl, ethyl, benzyl esters) via Fischer esterification (acid catalysis with alcohol) or by reaction with alkyl halides in the presence of a base. The ethyl ester, Ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate, is a known derivative.[10]

-

Amide Formation: Reaction with primary or secondary amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) provides a direct route to a wide array of amides. This is a critical transformation in medicinal chemistry for modulating solubility, cell permeability, and biological target engagement.[6][11]

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (5-ethoxy-3-methyl-1-benzofuran-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LAH).

Electrophilic Aromatic Substitution

The benzofuran ring is susceptible to electrophilic substitution. The C5-ethoxy group is an activating, ortho-para directing group. Therefore, electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts acylation) is predicted to occur preferentially at the C4 and C6 positions of the benzene ring.

Caption: Potential derivatization reactions from the core molecule.

Potential Applications and Future Directions

Given the established biological activities of the benzofuran scaffold, this compound and its derivatives are prime candidates for screening in various therapeutic areas.[2] The structural framework is associated with anticancer, antifungal, anti-inflammatory, and neuroprotective properties.[1][2]

Future research should focus on:

-

Synthesis of a Focused Library: Utilize the reactivity of the C2-carboxylic acid to generate a library of ester and amide derivatives to explore structure-activity relationships.

-

Biological Screening: Test the parent compound and its derivatives in a panel of assays relevant to oncology, infectious diseases, and inflammation.

-

Computational Modeling: Employ in silico methods to predict binding affinities to relevant biological targets and guide the design of next-generation analogues.

Conclusion

This compound is a well-defined chemical entity with significant potential for applications in drug discovery and materials science. Its synthesis is achievable through robust and well-established chemical transformations, and its structure can be unequivocally confirmed using standard analytical techniques. The presence of a versatile carboxylic acid handle provides a gateway to extensive derivatization, making this compound an attractive and valuable building block for the development of novel, biologically active agents.

References

- This compound. BIOFOUNT.

- Ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxyl

- Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.

- Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate deriv

- Synthesis of New Benzofuran-2-Carboxylic Acid Deriv

- Mini review on important biological properties of benzofuran deriv

- 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid. Santa Cruz Biotechnology.

- 5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid. Sigma-Aldrich.

- Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC.

- 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid synthesis. ChemicalBook.

- Study of Benzofuran Derivatives and their Biological Significance. IJSDR.

- The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)

- SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM.

- Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 568558-22-5|this compound|this compound| -范德生物科技公司 [bio-fount.com]

- 5. 5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid | 81718-77-6 [sigmaaldrich.com]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dea.gov [dea.gov]

- 10. 554405-06-0|Ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate|BLD Pharm [bldpharm.com]

- 11. researchgate.net [researchgate.net]

molecular structure and weight of 5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid

An In-depth Technical Guide to 5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive scientific overview of this compound. As a member of the benzofuran class of heterocyclic compounds, it belongs to a scaffold known for a wide array of pharmacological activities, making it a molecule of significant interest for further investigation.[1][2][3] This guide moves beyond a simple data sheet to offer insights into its molecular characteristics, a plausible synthetic strategy grounded in established chemical principles, and a robust framework for its analytical characterization.

Molecular Identity and Physicochemical Characteristics

A precise understanding of a compound's structure and fundamental properties is the bedrock of all subsequent research and development.

Core Molecular Structure

This compound is a substituted benzofuran. The core is a bicyclic system where a benzene ring is fused to a furan ring. The specific substitutions are an ethoxy group at position 5, a methyl group at position 3, and a carboxylic acid at position 2. These functional groups are critical as they dictate the molecule's polarity, reactivity, and potential for intermolecular interactions, such as hydrogen bonding and receptor binding.

Caption: 2D structure of this compound.

Quantitative Molecular Data

All quantitative data, from stoichiometric calculations in synthesis to interpretation of mass spectrometry, relies on accurate molecular weight and formula. The data for the target compound and its common ethyl ester precursor are summarized below.

| Property | This compound | Ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate[4] |

| Molecular Formula | C₁₂H₁₂O₄ | C₁₄H₁₆O₄ |

| Molecular Weight | 220.22 g/mol | 248.27 g/mol [4] |

| Canonical SMILES | CCOC1=CC2=C(C=C1)OC(=C2C)C(=O)O | CCOC1=CC2=C(C=C1)OC(=C2C)C(=O)OCC[4] |

| InChI Key | BKOHXOOAJNTFCM-UHFFFAOYSA-N | Not directly available, inferred from structure |

Table 1. Summary of key molecular data.

Synthetic Strategy and Mechanistic Considerations

While numerous methods exist for benzofuran synthesis, a common and reliable approach involves the condensation of a substituted phenol with a β-ketoester followed by hydrolysis.[2][5][6] This provides a high-yield, two-step pathway to the target carboxylic acid.

Caption: Proposed two-step synthesis workflow.

Step-by-Step Synthetic Protocol (Proposed)

Step 1: Cyclization to form Ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate

-

Reagent Preparation: To a solution of 4-ethoxyphenol (1 equivalent) in a dry, polar aprotic solvent (e.g., DMF), add a suitable base such as anhydrous potassium carbonate (1.5 equivalents).[2]

-

Reaction Initiation: While stirring, add ethyl 2-chloroacetoacetate (1 equivalent) dropwise to the mixture.

-

Reaction Progression: Heat the mixture (e.g., to 90-95°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).[2]

-

Workup: Cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude ester product by column chromatography on silica gel.

-

Expert Insight (Causality): The use of a base like K₂CO₃ is critical to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic carbon bearing the chlorine atom in ethyl 2-chloroacetoacetate via an SN2 reaction. The subsequent intramolecular condensation and dehydration steps lead to the formation of the furan ring. DMF is an excellent solvent as it is polar and aprotic, facilitating the SN2 reaction.

Step 2: Saponification to the Carboxylic Acid

-

Hydrolysis: Dissolve the purified ester from Step 1 in a mixture of ethanol and water. Add an excess of a strong base, such as sodium hydroxide (e.g., 3 equivalents).[5][7]

-

Reaction: Reflux the mixture for 1-2 hours, monitoring for the disappearance of the ester spot by TLC.

-

Acidification: After cooling, carefully acidify the reaction mixture with a mineral acid (e.g., 2N HCl) until the pH is acidic (pH ~2). The carboxylic acid product should precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry thoroughly. Further purification can be achieved by recrystallization if necessary.

-

Trustworthiness (Self-Validation): The success of this final step is easily validated. The product's insolubility in acidic aqueous media and solubility in basic aqueous media confirms the presence of the carboxylic acid group. A simple melting point determination can also provide a quick assessment of purity against a known standard.

Analytical Characterization Workflow

Confirming the identity and purity of the final compound is non-negotiable. A multi-technique approach is required for unambiguous characterization.

Caption: A comprehensive workflow for analytical validation.

Expected Spectroscopic and Chromatographic Data

| Technique | Expected Key Features | Purpose |

| ¹H NMR | Signals for aromatic protons, a quartet and triplet for the ethoxy group, a singlet for the C3-methyl group, and a broad, exchangeable singlet for the carboxylic acid proton. | Structural elucidation and confirmation of proton environment. |

| ¹³C NMR | 12 distinct carbon signals corresponding to the aromatic, furan, ethoxy, methyl, and carboxyl carbons. | Confirmation of the complete carbon backbone. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass ([M+H]⁺ at m/z 221.07). | Unambiguous confirmation of molecular formula and weight.[8] |

| FTIR | A broad absorption band around 2500-3300 cm⁻¹ (O-H stretch of COOH), a sharp, strong band around 1700 cm⁻¹ (C=O stretch), and bands for C-O ether stretches. | Identification of key functional groups. |

| RP-HPLC | A single major peak under optimized conditions, indicating high purity. | Quantitative assessment of sample purity. |

Table 2. Predicted analytical signatures for structural confirmation and purity assessment.

Potential Applications in Drug Discovery

Benzofuran derivatives are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities.[3] The specific structural motifs of this compound make it a candidate for several therapeutic areas.

-

Anticancer Agents: Many substituted benzofuran-2-carboxylic acid derivatives have demonstrated selective cytotoxicity against human cancer cell lines.[1][6]

-

Antimicrobial Activity: The benzofuran nucleus is present in natural and synthetic compounds with antifungal and antibacterial properties.[3][9]

-

Enzyme Inhibition: This class of compounds has been explored as inhibitors for various enzymes, including carbonic anhydrase.[10]

Professionals in drug development could utilize this molecule as a starting point for lead optimization, synthesizing analogs to build a Structure-Activity Relationship (SAR) profile or using it as a fragment in library screening campaigns.

References

-

Tsukamoto, Y., Santa, T., Saimaru, H., Imai, K., & Funatsu, T. (2005). Synthesis of benzofurazan derivatization reagents for carboxylic acids and its application to analysis of fatty acids in rat plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry. Biomedical Chromatography, 19(10), 802-8. Retrieved from [Link]

-

Artico, M., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865. Retrieved from [Link]

-

Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 1-5. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]

-

Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2010). SYNTHESIS AND CHARACTERIZATION OF SELECTED METHYL 5-METHOXY-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE DERIVATIVES WITH POTENTIAL ANTIMICROBIAL ACTIVITY. Acta Poloniae Pharmaceutica - Drug Research, 67(3), 245-52. Retrieved from [Link]

-

Sinha, S., et al. (2023). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Retrieved from [Link]

-

PubChem. (n.d.). 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-3-ol. Retrieved from [Link]

-

PubChem. (n.d.). 5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid. Retrieved from [Link]

-

American Elements. (n.d.). 7-methoxy-3-methyl-1-benzofuran-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Benzofuran-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-1-benzofuran-2-carboxylic acid. Retrieved from [Link]

-

Ali, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]

-

Henke, B. R., et al. (2002). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists. Journal of Medicinal Chemistry, 45(26), 5706-17. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]

-

Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. Retrieved from [Link]

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. researchgate.net [researchgate.net]

- 3. scienceopen.com [scienceopen.com]

- 4. 554405-06-0|Ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate|BLD Pharm [bldpharm.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis of benzofurazan derivatization reagents for carboxylic acids and its application to analysis of fatty acids in rat plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ptfarm.pl [ptfarm.pl]

- 10. pubs.acs.org [pubs.acs.org]

5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid CAS number and identifiers

Technical Monograph: 5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic Acid

Executive Summary & Chemical Identity

This compound (CAS: 568558-22-5 ) is a substituted benzofuran derivative serving as a critical pharmacophore in medicinal chemistry. Belonging to the class of 2-benzofurancarboxylic acids, this compound is structurally characterized by a fused benzene-furan ring system, a carboxylic acid moiety at the C2 position, a methyl group at C3, and an ethoxy substituent at C5.

This scaffold is highly valued in drug discovery for its rigid bicyclic architecture, which mimics various biological ligands. It acts as a primary intermediate in the synthesis of PPAR agonists, antimicrobial agents, and anti-inflammatory drugs.

Physiochemical Fingerprint

| Property | Data |

| CAS Number | 568558-22-5 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₂O₄ |

| Molecular Weight | 220.22 g/mol |

| Precursor Ester CAS | 554405-06-0 (Ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate) |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water |

| Acidity (pKa) | ~3.5–4.0 (Carboxylic acid moiety) |

Synthetic Architecture

The synthesis of this compound typically follows the Pechmann Condensation or a modified Rap-Stoermer reaction pathway. The most robust laboratory scale-up involves the cyclization of 4-ethoxyphenol with a

Retrosynthetic Logic

The target molecule is disassembled into two primary building blocks:

-

4-Ethoxyphenol: Provides the benzene core and the 5-ethoxy substituent.

-

Ethyl 2-chloroacetoacetate: Provides the furan ring carbons (C2, C3), the C3-methyl group, and the carboxylate functionality.

Experimental Protocol (Step-by-Step)

Step 1: Ether Formation & Cyclization (One-Pot Variation)

-

Reagents: 4-Ethoxyphenol (1.0 eq), Ethyl 2-chloroacetoacetate (1.1 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: DMF or Acetone (Anhydrous).

-

Procedure:

-

Dissolve 4-ethoxyphenol in dry DMF under

atmosphere. -

Add

and stir for 30 minutes to generate the phenoxide anion. -

Dropwise add ethyl 2-chloroacetoacetate.

-

Heat the mixture to 90–100°C for 4–6 hours. The basic conditions facilitate O-alkylation followed by an intramolecular aldol-type condensation to close the furan ring.

-

Workup: Pour into ice water. The precipitate (Ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate, CAS 554405-06-0) is filtered and recrystallized from ethanol.

-

Step 2: Saponification (Hydrolysis)

-

Reagents: Ethyl ester intermediate, Sodium Hydroxide (NaOH, 2M solution), Ethanol.

-

Procedure:

-

Suspend the ethyl ester in ethanol.

-

Add 2M NaOH (3.0 eq).

-

Reflux at 80°C for 2–3 hours until the starting material is consumed (monitor via TLC).

-

Acidification: Cool to room temperature and acidify with 1M HCl to pH ~2.

-

Isolation: The free acid precipitates out. Filter, wash with cold water, and dry under vacuum.

-

Synthesis Pathway Diagram

Caption: Synthetic route from 4-ethoxyphenol to the target benzofuran acid via the ethyl ester intermediate.

Biological Applications & SAR

The this compound scaffold is a versatile template in medicinal chemistry. Its lipophilic 5-ethoxy tail and polar carboxylic head group allow it to interact with various nuclear receptors and enzyme active sites.

1. PPAR Agonism (Metabolic Disorders)

Benzofuran-2-carboxylic acids are structural analogs of fibrates. The carboxylic acid head group mimics free fatty acids, allowing the molecule to bind to Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPAR

-

Mechanism: The acid moiety forms hydrogen bonds with the Tyr473 residue in the PPAR ligand-binding domain (LBD), while the benzofuran core stabilizes the hydrophobic pocket.

-

Application: Development of therapeutics for dyslipidemia and Type 2 diabetes.

2. Antimicrobial Activity Derivatives of 3-methylbenzofuran-2-carboxylic acid have demonstrated efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

-

SAR Insight: The 5-position substituent is critical. The ethoxy group increases lipophilicity (LogP), enhancing cell membrane permeability compared to the 5-hydroxy analog.

3. Anti-Inflammatory Agents This compound acts as an inhibitor of cyclooxygenase (COX) enzymes and 5-lipoxygenase (5-LOX), reducing the biosynthesis of pro-inflammatory prostaglandins and leukotrienes.

Mechanism of Action Diagram

Caption: Mechanism of Action for PPAR activation by benzofuran-2-carboxylic acid derivatives.

Analytical Validation

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following parameters:

-

1H NMR (DMSO-d6, 400 MHz):

- 13.0–13.5 (br s, 1H, -COOH)

- 7.4–7.6 (d, 1H, Ar-H at C7)

- 7.0–7.2 (s/d, 2H, Ar-H at C4, C6)

- 4.05 (q, 2H, -OCH2-)

- 2.45 (s, 3H, C3-CH3)

- 1.35 (t, 3H, -CH2CH3)

-

LC-MS:

-

Expect [M+H]+ peak at ~221.2 m/z or [M-H]- at ~219.2 m/z.

-

Purity should be >95% (UV at 254 nm).

-

Handling & Safety

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).

-

Storage: Store at +2°C to +8°C under inert gas (

or Ar). Protect from moisture to prevent decarboxylation over extended periods. -

Solubility for Bioassays: Prepare stock solutions in DMSO (up to 50 mM). Dilute into aqueous media immediately prior to use to avoid precipitation.

References

-

Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate (Precursor CAS 554405-06-0). Retrieved from [Link]

-

Krawiecka, M., et al. (2014). Synthesis and Characterization of Selected Methyl 5-Methoxy-2-methyl-1-benzofuran-3-carboxylate Derivatives. Acta Poloniae Pharmaceutica. Retrieved from [Link]

Thermodynamic Profiling of Substituted Benzofuran Carboxylic Acids: A Technical Guide

Topic: Thermodynamic Properties of Substituted Benzofuran Carboxylic Acids Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

Substituted benzofuran carboxylic acids (BFCAs) represent a critical scaffold in medicinal chemistry, serving as precursors for anti-arrhythmic agents (e.g., Amiodarone analogues), antimicrobial compounds, and chloride channel inhibitors. However, the efficacy of these moieties is governed by their thermodynamic behavior—specifically solubility, solid-state stability, and ionization constants.

This guide provides a rigorous technical framework for characterizing the thermodynamic properties of BFCAs. Moving beyond basic physical constants, we explore the causality between molecular structure and thermodynamic functions (

Physicochemical Core: The Benzofuran Scaffold

The fusion of a benzene ring to a furan moiety significantly alters the thermodynamic landscape compared to simple furan derivatives. The extended

Comparative Thermodynamic Baseline

The following table synthesizes available experimental data for Benzofuran-2-carboxylic acid (BFCA) and its structural analog Furan-2-carboxylic acid (FCA) . The FCA data serves as a validated thermodynamic baseline for extrapolating BFCA behavior.

| Property | Benzofuran-2-carboxylic Acid (BFCA) | Furan-2-carboxylic Acid (FCA) | Thermodynamic Implication |

| CAS Registry | 496-41-3 | 88-14-2 | Identity verification |

| Melting Point ( | 466–469 K (193–196 °C) | 402.4 K | BFCA's higher |

| pKa (approx.) | 3.12 | 3.16 | The benzene ring exerts a minor inductive effect on the carboxyl acidity. |

| Est. > 25 kJ/mol | 23.33 ± 0.65 kJ/mol | Enthalpy of fusion reflects the energy barrier to break the crystal lattice. | |

| Est. > 100 kJ/mol | 92.8 ± 2.3 kJ/mol | High sublimation enthalpy suggests significant solid-state stability. | |

| Solubility Profile | High: MeOH, EtOH, AcetoneLow: Water, Hexane | High: AlcoholsModerate: Water | Solvation is entropy-driven in non-polar solvents and enthalpy-driven in polar protic solvents. |

Data Sources: NIST Chemistry WebBook, Sobechko et al. (2014) for FCA thermodynamic functions.

Experimental Protocols: Determination of Solubility & Thermodynamics

Reliable thermodynamic data requires self-validating experimental protocols. The following workflow integrates the Shake-Flask Method with Thermal Analysis to derive the full thermodynamic profile.

Protocol: Equilibrium Solubility Determination

Objective: Measure mole fraction solubility (

-

Preparation: Excess BFCA is added to the solvent (e.g., Ethanol, Water, n-Propanol) in a jacketed glass vessel.

-

Equilibration: The mixture is stirred at constant temperature (

K) for 24–48 hours.-

Validation Check: Measure concentration at 24h and 48h. If deviation is <1%, equilibrium is reached.

-

-

Sampling: Stop stirring and allow settling for 2 hours. Supernatant is filtered through a 0.45 µm heated syringe filter (to prevent precipitation).

-

Quantification: Analyze filtrate via HPLC-UV (typically

nm for benzofurans). -

Replication: Repeat at 5 distinct temperatures (e.g., 298K, 303K, 308K, 313K, 318K).

Visualization: Solubility & Thermal Analysis Workflow

Figure 1: Integrated workflow for characterizing solid-state and solution-phase thermodynamics.

Data Analysis & Mathematical Modeling

Raw solubility data must be correlated using thermodynamic models to extract meaningful energy parameters.

The Modified Apelblat Equation

This semi-empirical model is the gold standard for correlating solubility (

-

A, B, C: Empirical model parameters derived via multivariate regression.

-

Application: Use this to interpolate solubility at non-measured temperatures.

-

Validation: The Relative Average Deviation (RAD) between calculated and experimental values should be

.

The van't Hoff Analysis

To determine the Apparent Standard Enthalpy of Solution (

-

Slope (

): -

Intercept (

): -

Interpretation:

-

If

: Endothermic dissolution (typical for BFCAs in organic solvents). -

If

: Exothermic dissolution. -

Gibbs Free Energy:

.

-

Solid-State Thermodynamics (DSC/TGA)

Understanding the crystal lattice energy is crucial for predicting bioavailability. High lattice energy (high

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: Heat flux DSC.

-

Sample: 2–5 mg in crimped aluminum pans.

-

Rate: 5 or 10 K/min under

purge (50 mL/min). -

Key Output:

-

Onset Temperature (

): The true melting point used for thermodynamic calculations. -

Peak Area: Integration yields the Enthalpy of Fusion (

).

-

Thermodynamic Cycle of Solvation

The dissolution process can be conceptually broken down into three steps:

-

Sublimation: Molecule leaves the crystal lattice (

). -

Cavity Formation: Solvent creates space for the solute.[1]

-

Solvation: Solute interacts with solvent molecules.

Figure 2: Born-Haber cycle illustrating the energetic components of dissolution. For Benzofurans,

Implications for Drug Development[2]

Structure-Property Relationships (SPR)

-

Halogenation (5-Br, 5-Cl): Introducing halogens at the C5 position of the benzofuran ring significantly increases the melting point and

due to enhanced dispersion forces and molecular weight, often reducing aqueous solubility. -

Hydrogen Bonding: The carboxylic acid group at C2 allows for dimerization in the solid state (increasing

) but facilitates solubility in basic media (pH > pKa) via salt formation.

Formulation Strategy

-

Co-solvency: For BFCAs with

(endothermic), solubility increases with temperature.[1] However, for formulation, using co-solvents (e.g., PEG-400/Water mixtures) is more effective. The Jouyban-Acree model is recommended for predicting solubility in binary solvent mixtures.

References

-

NIST Chemistry WebBook. Benzofuran-2-carboxylic acid: Phase change data and Spectral data. National Institute of Standards and Technology.[2] [Link]

-

Sobechko, I. B., et al. (2014). Thermodynamic Properties of Furan-2-carboxylic and 3-(2-Furyl)-2-propenoic Acids. Russian Journal of Physical Chemistry A. [Link]

-

PubChem. Benzofuran-2-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

-

Cheméo. Chemical & Physical Properties of Benzofuran-2-carboxylic acid.[Link]

-

Shakeel, F., et al. (2014). Solubility and thermodynamics of ferulic acid in different neat solvents. (Methodological Reference for Apelblat Analysis). Journal of Molecular Liquids. [Link]

Sources

Methodological & Application

using 5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid as a pharmaceutical intermediate

Application Note: Strategic Utilization of 5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic Acid in Medicinal Chemistry

Executive Summary

This compound (CAS: 110654-98-3 / Analogous to 81718-77-6) represents a "privileged scaffold" in modern drug discovery. Unlike simple phenyl rings, the benzofuran core offers specific geometric constraints and electronic distribution that favor binding to cryptic pockets in kinases, ion channels, and G-protein coupled receptors (GPCRs).

This Application Note details the strategic use of this intermediate. We focus on three critical workflows: Amide Library Generation (targeting H3 receptors and anticancer pathways), Decarboxylative C-H Arylation (accessing anti-arrhythmic pharmacophores similar to Amiodarone), and Reductive Functionalization .

Chemical Profile & Pharmacophore Logic

The 5-ethoxy-3-methyl substitution pattern is not arbitrary; it is a specific design choice for Lead Optimization:

-

5-Ethoxy Group: Provides a lipophilic anchor (LogP modulation) and a weak hydrogen bond acceptor, often sitting in hydrophobic pockets of enzymes (e.g., SGLT2 or 5-HT receptors).

-

3-Methyl Group: Blocks the metabolically labile C3 position, significantly increasing the half-life (

) of the drug candidate compared to 3-H benzofurans. -

C2-Carboxylic Acid: The "warhead" for diversification.

| Property | Specification | Relevance |

| Molecular Formula | C | Fragment-like (Rule of 3 compliant) |

| Molecular Weight | ~220.22 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |

| LogP (Predicted) | ~2.8 - 3.1 | Good membrane permeability |

| H-Bond Donors | 1 (COOH) | Modifiable handle |

| H-Bond Acceptors | 4 | Receptor interaction points |

Application I: High-Throughput Amide Library Generation

Target Class: H3 Receptor Antagonists, Anticancer Agents (Tubulin polymerization inhibitors).

Direct amidation of the C2-carboxylic acid is the primary method for generating Structure-Activity Relationship (SAR) libraries. The following protocol uses HATU to minimize racemization (if chiral amines are used) and maximize yield for electron-rich benzofurans.

Protocol A: HATU-Mediated Amidation

-

Scale: 100 mg (0.45 mmol)

-

Reaction Time: 2–4 Hours

Reagents:

-

Substrate: this compound (1.0 equiv).

-

Coupling Agent: HATU (1.2 equiv).

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv).

-

Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology:

-

Activation: In a dried 10 mL vial, dissolve the benzofuran acid (100 mg) in DMF (2 mL). Add DIPEA (196 µL) and stir at Room Temperature (RT) for 5 minutes.

-

Coupling: Add HATU (205 mg) in one portion. The solution typically turns yellow. Stir for 10 minutes to form the active ester.

-

Amine Addition: Add the diversity amine (1.1 equiv). If the amine is a hydrochloride salt, add an extra 1.0 equiv of DIPEA.

-

Monitoring: Stir at RT. Monitor by TLC (50% EtOAc/Hexane). The acid spot (R

~0.1) should disappear, replaced by the amide (R -

Workup (Self-Validating Step):

Critical Insight: Unlike benzamides, benzofuran-2-carboxamides can be sensitive to strong basic hydrolysis. Avoid heating above 60°C during workup.

Application II: Decarboxylative Cross-Coupling (Scaffold Hopping)

Target Class: Anti-arrhythmics (Amiodarone analogs), 2-Arylbenzofuran Neolignans.

To access the "Amiodarone-like" core, one must often remove the carbonyl group to attach an aryl ring directly to the C2 position. This requires a decarboxylation step followed by C-H activation, or a "decarboxylative cross-coupling."

Protocol B: Silver-Catalyzed Decarboxylative C-H Arylation

-

Mechanism: Radical pathway or Pd(II)/Pd(0) cycle utilizing the carboxylate as a leaving group.

Reagents:

-

Substrate: this compound.

-

Catalyst: Pd(OAc)

(10 mol%). -

Oxidant/Co-catalyst: Ag

CO -

Coupling Partner: Aryl Iodide (e.g., 4-iodotoluene) (1.5 equiv).

-

Solvent: DMSO/1,4-Dioxane (1:4 ratio).

Methodology:

-

Setup: Charge a pressure tube with the benzofuran acid (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)

(11 mg), and Ag -

Degassing: Add solvent (5 mL) and sparge with Argon for 10 minutes. Oxygen inhibits this catalytic cycle.

-

Reaction: Seal and heat to 110°C for 16 hours.

-

Validation: CO

evolution causes pressure buildup. Use a blast shield. -

Purification: Filter through Celite to remove Silver residues. The product is the 2-aryl-5-ethoxy-3-methylbenzofuran .

Visualization: Divergent Synthesis & Purification Logic

The following diagrams illustrate the workflow for transforming this intermediate into three distinct pharmacological classes and the logic for purifying the amide libraries.

Caption: Divergent synthesis workflow utilizing the C2-carboxylic acid handle to access three distinct pharmacophore classes.

Caption: Purification logic tree for high-throughput amide library generation. Critical decision point at the Acid Wash step prevents product loss.

References & Authority

-

Benzofuran Scaffold in Drug Discovery:

-

Khatana, K., et al. "An Update on Natural Occurrence and Biological Activity of Benzofurans."[3] Acta Scientific Medical Sciences, 2020.

-

Source:

-

-

Amide Coupling Protocols (HATU/Benzofuran):

-

Kowalewska, M., et al.[4] "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry, 2013.

-

Source:

-

-

Decarboxylative Arylation Methodologies:

-

Microwave-Assisted Synthesis (Alternative Route):

-

Casey, M., et al. "Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement." PMC, 2009.

-

Source:

-

Sources

Mastering the Synthesis of Benzofuran-2-Carboxamides: An Application Guide to Amide Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and pharmaceutical agents, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] Specifically, benzofuran-2-carboxamides are a critical class of derivatives, with demonstrated potential in medicinal chemistry.[1][3] The amide bond, a cornerstone of peptide and medicinal chemistry, is deceptively simple in structure but its formation can be a nuanced challenge, particularly with heteroaromatic carboxylic acids like benzofuran-2-carboxylic acid.[4][5]

This comprehensive guide provides an in-depth exploration of amide coupling reaction conditions tailored for benzofuran-2-carboxylic acids. As a senior application scientist, this document moves beyond a mere listing of protocols to offer a detailed rationale behind experimental choices, empowering researchers to troubleshoot and optimize their synthetic strategies.

The Challenge: Activating Benzofuran-2-Carboxylic Acid

The direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable and non-reactive ammonium carboxylate salt.[6][7] To circumvent this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using a variety of coupling reagents.

The electronic nature of the benzofuran ring system can influence the reactivity of the carboxylic acid at the 2-position. While the furan ring is electron-rich, the overall electronic properties and potential for steric hindrance from substituents on the benzofuran core must be considered when selecting a coupling strategy.

Selecting Your Coupling Reagent: A Comparative Analysis

The choice of coupling reagent is paramount and depends on factors such as the steric and electronic properties of both the carboxylic acid and the amine, desired reaction conditions (temperature, time), and the need to suppress side reactions, particularly racemization if chiral amines are used.[5][7]

| Coupling Reagent | Mechanism of Action | Advantages |

| HATU | Forms a highly reactive OAt-active ester. | High efficiency, fast reaction kinetics, low racemization.[8][9] |

| EDC/HOBt | Carbodiimide-mediated formation of a reactive O-acylisourea, which is converted to a more stable and reactive HOBt-ester. | Water-soluble byproducts, mild conditions.[6][10][11] |

| T3P® | Forms a mixed anhydride intermediate. | Water-soluble byproducts, simple workup, low toxicity, minimal epimerization.[12][13][14] |

The Mechanism of Activation and Coupling

Understanding the underlying mechanism of your chosen coupling reagent is critical for optimization and troubleshooting. Below are simplified representations of the activation pathways for three common and effective coupling reagents.

HATU-Mediated Coupling Workflow

Caption: HATU activation of the carboxylic acid to form a reactive OAt-ester, followed by nucleophilic attack by the amine.

EDC/HOBt-Mediated Coupling Workflow

Caption: Two-step activation with EDC and HOBt to generate a reactive ester for subsequent amidation.

T3P®-Mediated Coupling Workflow

Caption: T3P® facilitates the formation of a mixed anhydride, which is then readily attacked by the amine.

Experimental Protocols

The following protocols are provided as robust starting points. Optimization may be required based on the specific substrates used.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is highly effective and generally provides excellent yields with minimal side products. It is particularly useful for sterically hindered or electron-deficient amines.[2][15]

Materials:

-

Benzofuran-2-carboxylic acid (1.0 eq)

-

Amine (1.0 - 1.2 eq)

-

HATU (1.1 - 1.2 eq)[8]

-

N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)[8]

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), dissolve the benzofuran-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 10-20 minutes to pre-activate the carboxylic acid.[16] The reaction of the amine with HATU is a potential side reaction, making pre-activation of the acid the generally preferred method.[16]

-

Add the amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

A classic and cost-effective method, particularly advantageous due to the water-solubility of the urea byproduct, which simplifies purification. The addition of HOBt is crucial for suppressing racemization and increasing reaction efficiency.[10][11][17]

Materials:

-

Benzofuran-2-carboxylic acid (1.0 eq)

-

Amine (1.0 - 1.2 eq)

-

EDC·HCl (1.2 - 1.5 eq)

-

HOBt (1.2 - 1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 - 3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

To a solution of benzofuran-2-carboxylic acid (1.0 eq), amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM, add DIPEA (2.0 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction with DCM and wash with water, 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: T3P®-Mediated Amide Coupling

A "green" and highly efficient coupling reagent that offers a straightforward workup, as the phosphonic acid byproducts are highly water-soluble.[12][13][14]

Materials:

-

Benzofuran-2-carboxylic acid (1.0 eq)

-

Amine (1.0 - 1.1 eq)

-

T3P® (50% solution in ethyl acetate or DMF) (1.2 - 1.5 eq)[13]

-

Pyridine or Triethylamine (Et₃N) (3.0 - 4.0 eq)[13]

-

Anhydrous Ethyl Acetate or Acetonitrile

Procedure:

-

In a reaction vessel, dissolve the benzofuran-2-carboxylic acid (1.0 eq) and the amine (1.0 eq) in anhydrous ethyl acetate.

-

Add triethylamine (3.0 eq) to the mixture.

-

Slowly add the T3P® solution (1.2 eq) to the reaction mixture at 0 °C. A slight exotherm may be observed.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water or saturated aqueous NaHCO₃.

-

Separate the organic layer and wash it sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.[18][19]

Troubleshooting and Field-Proven Insights

-

Poor Solubility: If either the carboxylic acid or amine has poor solubility in standard solvents like DCM or ethyl acetate, consider using DMF or DMSO.[16][20]

-

Sterically Hindered Substrates: For challenging couplings involving sterically hindered acids or amines, HATU is often the reagent of choice due to its high reactivity.[21] Alternatively, converting the carboxylic acid to an acyl fluoride can be an effective strategy.[21]

-

Electron-Deficient Amines: Weakly nucleophilic amines, such as anilines with electron-withdrawing groups, may require longer reaction times or elevated temperatures. The use of EDC in combination with DMAP and a catalytic amount of HOBt has been reported to be effective for such substrates.[17]

-

Workup Issues: The dicyclohexylurea (DCU) byproduct from DCC couplings is often insoluble and can be removed by filtration, but residual amounts can complicate purification.[11] Using EDC or T3P® avoids this issue due to their water-soluble byproducts.[10][13]

-

Side Reactions: In some cases, the activated carboxylic acid can undergo intramolecular cyclization or other rearrangements.[20] Running the reaction at lower temperatures or using a more rapid and efficient coupling agent like HATU can mitigate these issues.

By understanding the principles behind amide bond formation and carefully selecting the appropriate coupling reagents and conditions, researchers can confidently and efficiently synthesize a diverse library of benzofuran-2-carboxamides for further investigation in drug discovery and development.

References

- Natural source, bioactivity and synthesis of benzofuran deriv

- T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube.

- Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamid

- Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Aryl

- Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations and Transamid

- Understanding T3P®

- Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.

- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.

- Challenges and Breakthroughs in Selective Amide Activ

- Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral.

- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

- Process for preparing benzofuran-2-carboxamide derivatives.

- Amide synthesis by acyl

- Improved process for preparing benzofuran-2-carboxamide derivatives.

- The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H

- The Lynchpin of Bioconjugation: An In-depth Technical Guide to EDC-Mediated Amide Bond Form

- Side reactions with HBTU amide coupling? Reddit.

- H

- Synthesis of benzofuran‐2‐carboxamides and plausible mechanism....

- Amide coupling reaction in medicinal chemistry. Coupling reagents.

- Coupling Reagents. Aapptec Peptides.

- Benzofuran and benzothiophene-2-carboxylic acid amide derivatives.

- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).

- HATU coupling - wh

- Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem.

- What is the correct order of addition for EDCI and HOBt? Reddit.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

- Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC.

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atlantis-press.com [atlantis-press.com]

- 4. Challenges and Breakthroughs in Selective Amide Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hepatochem.com [hepatochem.com]

- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. HATU - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. peptide.com [peptide.com]

- 12. youtube.com [youtube.com]

- 13. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 14. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. reddit.com [reddit.com]

- 17. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]

- 19. WO2014006637A2 - Improved process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]

- 20. reddit.com [reddit.com]

- 21. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

Application Note: Strategic Functionalization of the Carboxylic Acid Group in Benzofuran Derivatives

Abstract

The benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, present in therapeutics ranging from anti-arrhythmics (Amiodarone) to antidepressants (Vilazodone). The carboxylic acid moiety on the benzofuran ring serves as the primary "chemical handle" for diversification. However, the electronic and steric disparity between the C2 and C3 positions requires distinct synthetic strategies. This guide provides validated protocols for amidation, bioisostere synthesis, and advanced decarboxylative cross-coupling, designed to maximize yield and reproducibility in drug discovery workflows.

Section 1: Strategic Considerations & Reactivity Profile

Before initiating synthesis, researchers must assess the position of the carboxylic acid, as the local electronic environment dictates the optimal activation strategy.

| Feature | Benzofuran-2-carboxylic acid | Benzofuran-3-carboxylic acid |

| Electronic Environment | Electron-deficient (conjugated with oxygen). | Electron-rich (heteroaromatic core). |

| Steric Hindrance | Low. Accessible to bulky nucleophiles. | High. Peri-interaction with C4-H proton hinders attack. |

| Decarboxylation Risk | Moderate (Thermal instability >150°C). | Low (Stable under standard coupling). |

| Preferred Activation | Standard Coupling (HATU/T3P). | High-Energy Activation (Acid Chloride). |

Section 2: High-Fidelity Amidation Protocols

Protocol A: The "Workhorse" Method (HATU)

Best for: Library synthesis, aliphatic amines, and Benzofuran-2-COOH. Mechanism: HATU generates a reactive At-ester (7-azabenzotriazol-1-yl ester), accelerating coupling while suppressing racemization (though less relevant for achiral benzofurans, the reactivity boost is critical).

Reagents:

-

Benzofuran carboxylic acid (1.0 equiv)[1]

-

HATU (1.2 equiv)[2]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (anhydrous)[2]

Step-by-Step Workflow:

-

Activation: Dissolve the benzofuran acid and DIPEA in DMF (0.2 M concentration). Stir for 5 minutes.

-

Reagent Addition: Add HATU in one portion. The solution typically turns yellow/orange. Stir for 10 minutes to form the active ester.

-

QC Check: LCMS should show conversion of Acid (M-H) to Active Ester (M+OBt/At adduct) if using HOAt/HOBt, though HATU intermediates are transient.

-

-

Coupling: Add the amine. Stir at Room Temperature (RT) for 2–4 hours.

-

Workup: Dilute with EtOAc. Wash with 1N HCl (to remove excess DIPEA/Amine), then sat. NaHCO3, then brine.

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: The "Steric/Electronic" Method (Acid Chloride)

Best for: Benzofuran-3-COOH (sterically hindered), unreactive anilines, or sulfonamides.

Step-by-Step Workflow:

-

Chlorination: Suspend benzofuran acid (1.0 equiv) in DCM (anhydrous). Add Oxalyl Chloride (1.5 equiv) dropwise, followed by a catalytic drop of DMF (Critical for Vilsmeier-Haack type activation).

-

Monitoring: Stir until gas evolution (CO/CO2) ceases (approx. 1 h).

-

Stop Point: Evaporate solvent to dryness to remove excess oxalyl chloride. Redissolve crude acid chloride in DCM or THF.

-

-

Coupling: Add the amine (1.2 equiv) and Pyridine or TEA (2.0 equiv) at 0°C. Warm to RT.

Section 3: Bioisostere Synthesis (1,2,4-Oxadiazoles)

Replacing the carboxylic acid with a 1,2,4-oxadiazole improves metabolic stability and lipophilicity. This "One-Pot" protocol avoids isolating the unstable O-acyl amidoxime intermediate.

Reagents:

-

Benzofuran acid (1.0 equiv)

-

CDI (1,1'-Carbonyldiimidazole) (1.2 equiv)

-

Amidoxime (R-C(NH2)=NOH) (1.2 equiv)

-

Solvent: Dioxane or DMF

Protocol:

-

Activation: Dissolve acid in Dioxane. Add CDI. Heat to 50°C for 30 mins.

-

Observation: CO2 evolution must be observed.

-

-

Addition: Add the amidoxime. Stir at 50°C for 1 hour.

-

Intermediate Check: LCMS will show the O-acyl amidoxime intermediate.

-

-

Cyclodehydration: Heat the reaction to 100–110°C for 4–12 hours.

-

Workup: Evaporate solvent. Partition between water/EtOAc.

Section 4: Advanced Transformation (Curtius Rearrangement)

Converting the -COOH to an amine (via isocyanate) allows access to 2- or 3-aminobenzofurans, which are otherwise difficult to synthesize directly.

Safety Note: Azide intermediates are potentially explosive.[4] Use a blast shield.

Figure 1: Workflow for the Curtius Rearrangement using DPPA (Diphenylphosphoryl azide).[1][3]

Protocol (One-Pot to Boc-Amine):

-

Dissolve benzofuran acid (1.0 equiv) in t-Butanol (solvent & reactant).

-

Add TEA (1.5 equiv) and DPPA (1.2 equiv).

-

Stir at RT for 1 hour (Acyl azide formation).

-

Heat to reflux (82°C) for 6–12 hours.

-

Result: The isocyanate intermediate is trapped by t-Butanol to yield the N-Boc-aminobenzofuran.

Section 5: Decarboxylative Cross-Coupling[5]

This advanced method replaces the -COOH directly with an Aryl group, mimicking a Suzuki coupling but without the boronic acid.

Conditions (Goossen Protocol):

-

Catalyst: PdCl2 (or Pd(acac)2) (2-5 mol%)

-

Co-Catalyst: CuI (or Ag2CO3) (10-20 mol%) - Facilitates decarboxylation.

-

Ligand: PPh3 or XPhos.

-

Solvent: NMP/Quinoline mix (High boiling point required: 160°C).

Critical Success Factor: The removal of water is essential. Use molecular sieves or a Dean-Stark trap if scaling up.

Section 6: Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield (Amidation) | Steric hindrance (C3-position). | Switch to Acid Chloride method (Protocol B). Use microwave heating (80°C, 20 min). |

| Decarboxylation | Overheating C2-acids. | Keep reaction temp <60°C during activation. Avoid strong mineral acids.[4] |

| Incomplete Curtius | Moisture in solvent. | Isocyanate hydrolyzed to amine prematurely. Use anhydrous toluene/t-BuOH.[3] |

| Poor Solubility | Planar benzofuran stacking. | Use DMF/DMAc as solvent. Add 10% DMSO if necessary. |

References

-

Vertex Pharmaceuticals. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (Demonstrates HATU protocols for benzofuran-2-COOH).

-

BenchChem. Application Notes and Protocols for the Curtius Rearrangement. (General DPPA protocol adaptable for benzofurans).

-

Matheau-Raven, D. et al. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids.[5] J. Org.[6] Chem. 2022.[7]

-

Forgione, P. et al. Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides.[8] J. Org.[6] Chem. 2010.[9][6] (Seminal work on benzofuran decarboxylative coupling).

-

Growing Science. Process optimization for acid-amine coupling: a catalytic approach. (Comparison of HATU vs Acid Chloride methods).

Sources

- 1. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US3873509A - Process of preparing peptides using diphenyl phosphoryl azide - Google Patents [patents.google.com]

- 5. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. growingscience.com [growingscience.com]

- 8. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]

- 9. Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic Acid

[1]

Executive Summary & Compound Profile

Purifying This compound requires navigating two primary challenges: the lipophilicity of the 5-ethoxy group and the propensity of the benzofuran core to retain colored phenolic oxidation byproducts.[1]

This guide prioritizes a Self-Validating Purification System : a two-stage workflow combining chemical selectivity (Acid-Base Extraction) with physical refinement (Recrystallization).[1][2]

Physicochemical Profile (Estimated)

| Property | Value / Characteristic | Impact on Purification |

| Structure | Benzofuran core, 5-ethoxy, 3-methyl, 2-COOH | Planar, prone to pi-stacking; 2-COOH provides a pH handle.[1][2] |

| pKa (COOH) | ~3.5 – 4.0 | Allows selective solubilization in mild base (NaHCO₃/NaOH).[1][2] |

| Solubility (Acid) | High: DMSO, DMF, Hot EtOH/MeOHLow: Water, Hexanes, Cold Toluene | Ideal for thermal recrystallization from alcohols.[2] |

| Solubility (Salt) | High: Water (pH > 8) | Enables separation from non-acidic organic impurities.[2] |

| Common Impurities | 4-Ethoxyphenol (starting material), Ethyl ester intermediate, Decarboxylated benzofuran.[2] | Phenols cause pink/brown discoloration; Esters lower melting point.[1][2] |

Primary Purification Protocols

Protocol A: Acid-Base Chemical Reselection (The "Crude Cleanup")

Use this protocol first if your crude yield is >100% (wet/impure) or highly colored.[1][2]

Mechanism: This step exploits the acidity of the carboxylic acid.[1][2] Neutral organic impurities (unreacted phenols, decarboxylated byproducts, esters) will not dissolve in aqueous bicarbonate/carbonate, allowing their removal by filtration.[2]

Step-by-Step Workflow:

-

Dissolution: Suspend the crude solid in 5% aqueous Sodium Hydroxide (NaOH) or 10% Sodium Carbonate (Na₂CO₃) (approx. 10 mL per gram of solid).[1][2] Stir until dissolved.

-

Note: If the solution is dark, the salt has formed.[2]

-

-

Filtration (Critical): Filter the alkaline solution through a Celite pad or sintered glass funnel.[1][2]

-

Precipitation: Cool the filtrate to 0–5°C. Slowly add 2N Hydrochloric Acid (HCl) dropwise with vigorous stirring until pH reaches ~1–2.

-

Isolation: Filter the solid, wash with cold water (3x) to remove inorganic salts (NaCl), and dry under vacuum at 50°C.[2]

Protocol B: Recrystallization (The "Polishing" Step)

Use this for final polishing to achieve >98% purity.[2]

Solvent System: Ethanol/Water (80:20) or Pure Methanol .[1][2] Rationale: Benzofuran acids typically exhibit steep solubility curves in lower alcohols—soluble at boiling, insoluble at freezing.[2]

-

Dissolution: Place the dried acid in a flask. Add Ethanol (approx. 5-8 mL/g).[1][2] Heat to reflux (boiling).[1][2][3]

-

Decolorization (Optional but Recommended): If the solution is yellow/brown, remove from heat, add Activated Carbon (5-10 wt%) , and reflux for 5 minutes. Filter hot through Celite.[1][2]

-

Crystallization:

-

Method 1 (Single Solvent): Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

-

Method 2 (Anti-solvent): If using pure ethanol, add hot Water dropwise to the boiling solution until a faint turbidity persists.[2] Clear it with one drop of ethanol, then let cool.

-

-

Harvest: Filter the crystals. Wash with cold 50% Ethanol/Water .[1][2] Dry thoroughly.[1][2]

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying this compound, ensuring you do not waste time on the wrong technique.

Caption: Decision matrix for selecting the appropriate purification route based on visible color and NMR impurity profile.

Troubleshooting & FAQs

Q1: My product has a persistent pink or reddish-brown hue. How do I remove it?

Diagnosis: This is characteristic of oxidized phenolic impurities (likely trace 4-ethoxyphenol from the starting material).[1][2] Benzofuran syntheses often involve phenol intermediates that oxidize rapidly.[1][2] Solution:

-

Don't just recrystallize. Phenolic pigments can co-crystallize with the acid.[1][2]

-

Perform Protocol A (Acid-Base) first. The washing step removes the bulk of the phenols.[1][2]

-

Use Activated Carbon: During Protocol B (Recrystallization), the addition of activated charcoal is critical.[2] Ensure you filter the charcoal while the solution is hot to prevent the product from crashing out in the filter.[1][2]

Q2: The melting point is broad (e.g., 145–155°C) or lower than the literature value.

Diagnosis: This indicates "wet" crystals or a mixture of the acid and its ethyl ester precursor.[2] Solution:

-

Check 1H NMR: Look for a triplet at ~1.4 ppm and a quartet at ~4.4 ppm.[1][2] If present, you have unreacted Ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate .[1][2]

-

Fix: Recrystallization will not efficiently separate the ester from the acid due to structural similarity.[1][2] You must hydrolyze the material again (Reflux in 10% NaOH/Ethanol for 1 hour), then acidify to convert everything to the acid form.[2]

Q3: I have low recovery yield after Acid-Base precipitation.

Diagnosis: The compound may be partially soluble in the acidic aqueous phase if the volume is too large, or the pH wasn't lowered enough.[1][2] Solution:

-

Check pH: Ensure the final pH is < 2. The pKa is likely around 3.8; if you stop at pH 4 or 5, significant product remains in solution as the salt.[2]

-

Salting Out: Add NaCl to the filtrate to increase ionic strength, forcing the organic acid out of the solution (Common Ion Effect).[2]

Q4: Can I use Column Chromatography?

Answer: Yes, but it is usually unnecessary for this class of compounds.[2]

References

-

Synthesis of Benzofuran-2-carboxylic Acids via Perkin Rearrangement Source:National Institutes of Health (NIH) / PMC Context:[2] Describes the microwave-assisted synthesis and purification (acidification/recrystallization) of 3-methylbenzofuran-2-carboxylic acid derivatives. URL:[Link][1][2]

- Source:Google Patents (US20180002305A1)

-

Synthesis and Antimicrobial Activity of 3-Benzofurancarboxylic Acid Derivatives Source:MDPI (Molecules 2010, 15) Context: Provides NMR data and purification protocols (column chromatography vs. recrystallization) for methyl-substituted benzofuran acids. URL:[Link][1][2]

-

Decolorization Protocols for Organic Acids Source:Creative Bioarray Context: General methodologies for removing colored phenolic impurities using acid-base precipitation and activated adsorbents.[1][5] URL:[Link]

Sources

- 1. 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ptfarm.pl [ptfarm.pl]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. creative-bioarray.com [creative-bioarray.com]

Technical Support: Optimizing 3-Methyl-1-Benzofuran-2-Carboxylic Acid Synthesis

Ticket ID: #SYN-3MBF-2CA Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide

Executive Summary

This guide addresses the synthesis of 3-methyl-1-benzofuran-2-carboxylic acid , a critical scaffold in the development of anti-arrhythmic agents (e.g., Amiodarone analogues) and angiotensin II receptor antagonists.

While the Rap-Stoermer condensation and its variants are the industry standard, researchers often encounter yields below 50% due to incomplete cyclization, polymerization of phenolic precursors, or difficult purification of the carboxylic acid from tarry byproducts. This support module provides a high-yield "Golden Path" protocol, a mechanistic troubleshooting decision tree, and specific Q&A for failure modes.

Part 1: The "Golden Path" Protocol

Standardized high-yield workflow based on K₂CO₃/DMF mediated cyclization.

Core Logic: The most robust route utilizes 2-hydroxyacetophenone and ethyl chloroacetate . The methyl group at the C3 position is pre-installed via the acetyl group of the starting phenol, avoiding difficult C3-alkylation steps later.

Reaction Scheme

-

O-Alkylation: 2-hydroxyacetophenone + Ethyl chloroacetate

Intermediate Ether. -

Intramolecular Cyclization: Knoevenagel/Aldol-type condensation

Ethyl 3-methylbenzofuran-2-carboxylate. -

Hydrolysis: Ester

Carboxylic Acid.

Optimized Protocol (One-Pot, Two-Stage)

Reagents:

-

2-Hydroxyacetophenone (1.0 eq)

-

Ethyl chloroacetate (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Solvent: N,N-Dimethylformamide (DMF) [Dry][1]

-

Hydrolysis: 10% NaOH or KOH (aq)

Step-by-Step:

-

Alkylation/Cyclization: In a round-bottom flask equipped with a drying tube, dissolve 2-hydroxyacetophenone in dry DMF. Add anhydrous K₂CO₃.[1]

-

Add ethyl chloroacetate dropwise at room temperature.

-

Critical Step: Heat the mixture to 80–90°C for 4–6 hours. Note: Lower temperatures (refluxing acetone, ~56°C) often stall at the uncyclized ether intermediate.

-

Hydrolysis: Once TLC confirms consumption of starting material and formation of the ester (usually a distinct fluorescent spot), add 10% NaOH solution directly to the reaction mixture (approx 3-4 equivalents of base).

-

Heat at 90–100°C for an additional 1–2 hours to saponify the ester.

-

Workup: Cool to room temperature. Pour into crushed ice/water. Acidify carefully with HCl to pH 2–3. The product should precipitate as a solid.

-

Purification: Recrystallize from Ethanol/Water (70:30) or Methanol.[2]

Part 2: Visualizing the Workflow & Troubleshooting

The following diagrams illustrate the chemical causality and decision logic.

Diagram 1: Mechanistic Pathway & Failure Points

Caption: Figure 1. The sequential transformation from acetophenone to benzofuran. Yellow nodes indicate common stalling points; red nodes indicate irreversible failures.

Diagram 2: Troubleshooting Decision Tree